REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:19])=[C:4]([NH:12]C(=O)C(F)(F)F)[C:5]([N+:9]([O-:11])=[O:10])=[CH:6][C:7]=1[F:8]>C([O-])([O-])=O.[K+].[K+].CO.O>[Cl:1][C:2]1[C:3]([F:19])=[C:4]([C:5]([N+:9]([O-:11])=[O:10])=[CH:6][C:7]=1[F:8])[NH2:12] |f:1.2.3.4.5|
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Name
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3-chloro-2,4-difluoro-6-nitro(trifluoroacetamido)benzene
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Quantity
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6.35 g
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Type
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reactant
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Smiles
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ClC=1C(=C(C(=CC1F)[N+](=O)[O-])NC(C(F)(F)F)=O)F
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Name
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K2CO3 methanol water
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Quantity
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60 mL
|
Type
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solvent
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+].CO.O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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The solution was evaporated
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Type
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CUSTOM
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Details
|
to remove the methanol
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Type
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FILTRATION
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Details
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was filtered
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Type
|
WASH
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Details
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washed by water
|
Type
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CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(N)C(=CC1F)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 301 mg | |
YIELD: CALCULATEDPERCENTYIELD | 6.9% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |